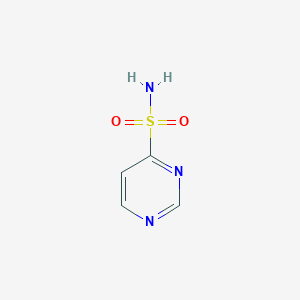![molecular formula C19H25NO2 B13574744 N-[(adamantan-1-yl)methyl]-2-methoxybenzamide](/img/structure/B13574744.png)
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is a compound that features a unique structure combining an adamantane moiety with a methoxybenzamide group Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the methoxybenzamide group adds functional versatility
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency. The use of automated reactors and in-line purification systems would be essential to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-[(adamantan-1-yl)methyl]-2-hydroxybenzamide.
Reduction: Formation of N-[(adamantan-1-yl)methyl]-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of N-[(adamantan-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to certain receptors or enzymes. The methoxybenzamide group can participate in hydrogen bonding and hydrophobic interactions, facilitating the compound’s activity. The exact pathways and targets depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(adamantan-1-yl)benzamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-methoxybenzamide: Lacks the adamantane moiety, leading to reduced stability and rigidity.
N-[(adamantan-1-yl)methyl]-4-methoxybenzamide: Similar structure but with the methoxy group in a different position, affecting its reactivity and binding properties.
Uniqueness
N-[(adamantan-1-yl)methyl]-2-methoxybenzamide is unique due to the combination of the adamantane and methoxybenzamide groups, which confer both stability and functional versatility. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C19H25NO2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-16(17)18(21)20-12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Clé InChI |
SDDFRRUVKINZFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


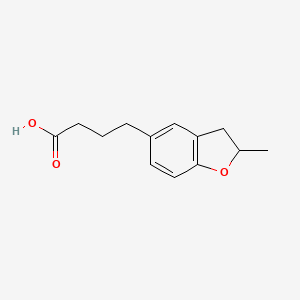



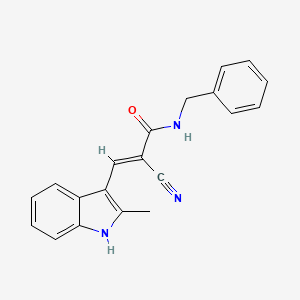
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
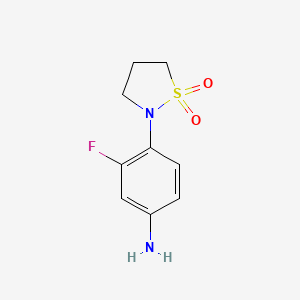
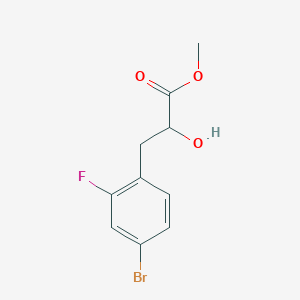
![{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)

![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
